Tetramethylrhodamine isothiocyanate
Overview
Description
Tetramethylrhodamine isothiocyanate (TRITC) is an amine-reactive derivative of rhodamine. It is used as a fluorescent label for antibodies and other probes . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . TRITC is a red-fluorescing marker and can be tracked through fluorescence microscopy .
Synthesis Analysis
TRITC is commonly conjugated to antibodies and proteins for cellular imaging applications . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .Molecular Structure Analysis
TRITC consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group at one of two hydrogen atoms on the bottom ring of the structure . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH .Chemical Reactions Analysis
The amine-reactive TRITC can be used to create bright red-orange fluorescent bioconjugates with excitation/emission maxima ∼555/580 nm . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .Physical And Chemical Properties Analysis
TRITC is soluble in water, ethanol, and acetone . It has maximum absorption and emission wavelengths of 540-546 nm in methanol . TRITC dissolves completely in DMSO at a rapid rate .Scientific Research Applications
Immunochemical Applications : TMR isomers R and G are used in microbiological and immunochemical procedures. Isomer R has been found more efficacious than G in immunochemical work, making it valuable for understanding fluorescent staining and immunochemical activities of these reagents (Kramer, Klapper, & Miller, 1968).
Cellular Studies : TMR-labeled alpha-actinin has been incorporated into living fibroblast cells, demonstrating its utility in studying dynamic properties of proteins and structures in mammalian cells (Feramisco, 1979).
Single-Molecule Measurements : The optical behavior of TMR dimers has been investigated at the single-molecule level, demonstrating its application in understanding exciton dynamics in multichromophoric systems (Hernando et al., 2003).
Development of Fluorescence Probes : TMR derivatives have been developed as fluorescence probes for specific applications such as real-time imaging of hypochlorous acid generation inside phagosomes (Kenmoku et al., 2007).
Lymphocyte Activation Studies : TMR has been used to label lymphoid cells, facilitating the early detection of cellular responses in immunology (Nairn et al., 1979).
Protein Conjugation : The conjugation of immunoglobulins with TMR has been studied, highlighting its role in labeling antibodies for research purposes (Bergquist & Nilsson, 1974).
Safety And Hazards
Future Directions
TRITC has been used extensively to label protein conjugates such as phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence . For brighter conjugates and higher photostability, alternatives such as Alexa Fluor 555 dye are being explored . This work presents a first step to a more challenging project devoted to the development of integrated multiscale approaches and protocols for studying optical properties of fluoroprobes embedded in biological systems and/or encapsulated in nanoparticles of technological interest .
properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNJKLOYWCXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399568 | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine isothiocyanate | |
CAS RN |
80724-20-5 | |
Record name | Tetramethylrhodamine-6-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.